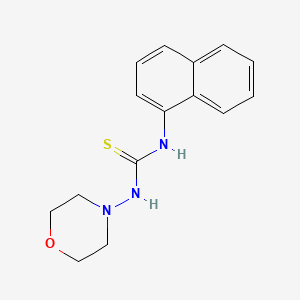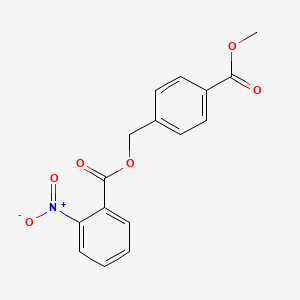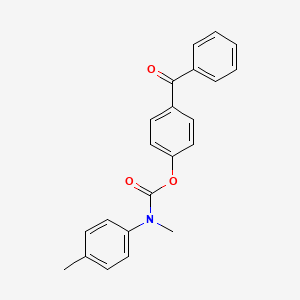
N-4-morpholinyl-N'-1-naphthylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-morpholinyl-N'-1-naphthylthiourea, also known as MNH, is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has shown potential for use in various applications, including as an antioxidant, anticancer agent, and as a modulator of cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as an antioxidant and anticancer agent. It has been shown to exhibit free radical scavenging activity and to inhibit the growth of cancer cells in vitro. N-4-morpholinyl-N'-1-naphthylthiourea has also been investigated for its ability to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Wirkmechanismus
The mechanism of action of N-4-morpholinyl-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. N-4-morpholinyl-N'-1-naphthylthiourea has been shown to inhibit the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to protect against oxidative stress-induced neuronal damage, and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-4-morpholinyl-N'-1-naphthylthiourea is that it is relatively easy to synthesize and purify. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biological activities, making it a versatile compound for use in scientific research. However, one limitation of N-4-morpholinyl-N'-1-naphthylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for N-4-morpholinyl-N'-1-naphthylthiourea research. One area of interest is the development of N-4-morpholinyl-N'-1-naphthylthiourea derivatives with improved activity and selectivity. Another area of interest is the investigation of N-4-morpholinyl-N'-1-naphthylthiourea as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further research is needed to fully understand the potential applications of N-4-morpholinyl-N'-1-naphthylthiourea in these areas.
Synthesemethoden
The synthesis of N-4-morpholinyl-N'-1-naphthylthiourea involves the reaction of 1-naphthylisothiocyanate with morpholine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. The purity of N-4-morpholinyl-N'-1-naphthylthiourea can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15(17-18-8-10-19-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIPVJBKKBMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-naphthalen-1-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)


![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

